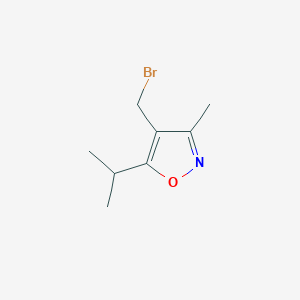

4-(Bromomethyl)-5-isopropyl-3-methylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “4-(Bromomethyl)-5-isopropyl-3-methylisoxazole” belong to a class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom .

Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution, where a bromomethyl group might be introduced into the molecule . The isoxazole ring itself can be synthesized through 1,3-dipolar cycloaddition or from α-hydroxyketones .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The bromomethyl group is a good leaving group, making it reactive in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods. The presence of different functional groups like the isoxazole ring and bromomethyl group would influence these properties .Scientific Research Applications

Tautomerism and Basicity Studies

The study of isoxazoles, including derivatives similar to "4-(Bromomethyl)-5-isopropyl-3-methylisoxazole," reveals significant insights into the tautomerism and basicity of heteroaromatic compounds. For example, research on 5-hydroxyisoxazoles and isoxazol-5-ones demonstrates their existence in different tautomeric forms influenced by the solvent's polarity, which is crucial for understanding the chemical properties and reactivity of these compounds (Boulton & Katritzky, 1961).

Anticonvulsant Activity

Derivatives of isoxazole, synthesized from "this compound," have been studied for their anticonvulsant activities. One study synthesized several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives showing marked anticonvulsant activity in mice. This suggests potential pharmacological applications of such derivatives in treating epilepsy or related disorders (Uno et al., 1979).

Larvicidal Activity

Isoxazole derivatives, including those possibly derived from "this compound," have been explored for their larvicidal activity against Aedes aegypti, highlighting their potential in agrochemical and pharmaceutical applications for controlling mosquito populations and mitigating disease transmission (Sampaio et al., 2023).

Synthesis and Organic Chemistry Applications

The bromomethyl group in isoxazole derivatives facilitates various organic transformations, enabling the synthesis of complex molecules with potential applications in drug development and materials science. For example, studies have detailed the synthesis of 3-aryl-5-methyl-isoxazole-4-carboxylate derivatives, showcasing methodologies for constructing isoxazole-fused heterocycles with diverse pharmacological properties (Roy et al., 2004).

Environmental and Biodegradation Studies

Research into the biodegradation of isoxazole-based compounds, such as sulfamethoxazole, underscores the environmental impact and persistence of these chemicals. Studies identifying bacterial strains capable of degrading isoxazole derivatives offer insights into potential bioremediation strategies for mitigating environmental pollution (Mulla et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(bromomethyl)-3-methyl-5-propan-2-yl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO/c1-5(2)8-7(4-9)6(3)10-11-8/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNODQYNJXVPND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1CBr)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)

![Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2825982.png)

![1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2825987.png)

![Ethyl 4-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2825988.png)

![2-[(4-Chlorobenzoyl)amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2825989.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2825990.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2826002.png)

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)